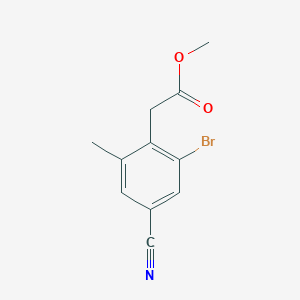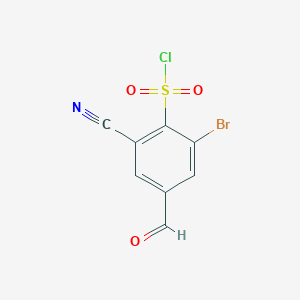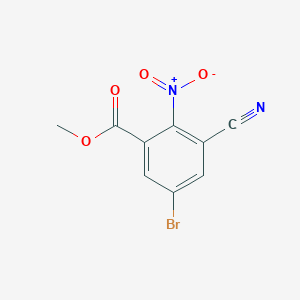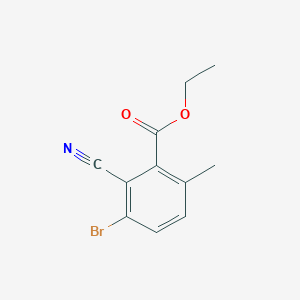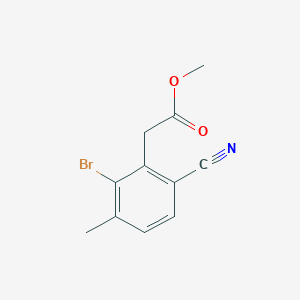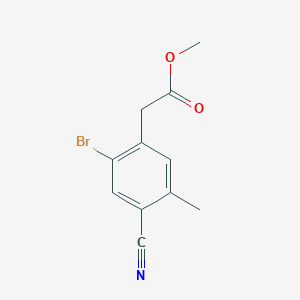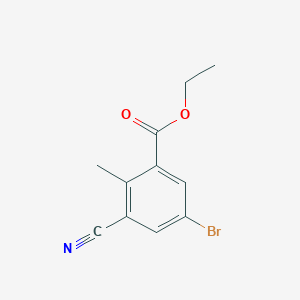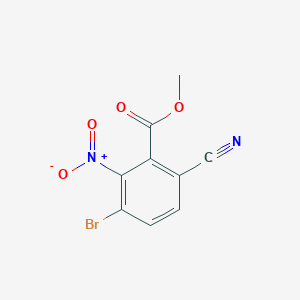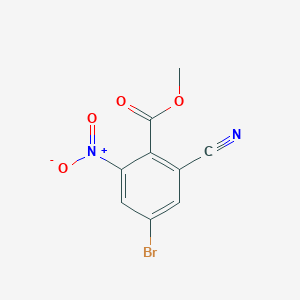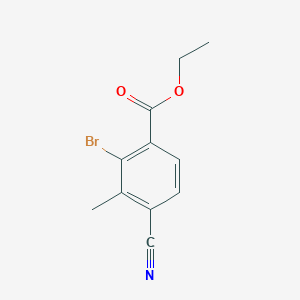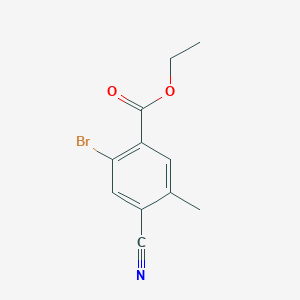
Ethyl 2-bromo-4-cyano-5-methylbenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-5-methylbenzoate is a versatile organic compound characterized by its bromo, cyano, and methyl functional groups attached to a benzene ring, which is further esterified with an ethyl group. This compound is widely used in scientific research due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through the halogenation of 2-methylbenzoic acid followed by cyanation. This involves the addition of bromine to the benzene ring and subsequent introduction of the cyano group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and cyanation reactions, followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) are often used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various halogenated and azide derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-methylbenzoate is extensively used in organic synthesis, pharmaceutical development, and material science. Its unique reactivity makes it a valuable intermediate in the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and in medicinal chemistry for the development of new drugs.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets. The bromo group can participate in electrophilic substitution reactions, while the cyano group can act as a nucleophile. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which are biologically active.
Comparison with Similar Compounds
Ethyl 5-bromo-4-cyano-2-methylbenzoate: Similar structure but different positions of the bromo and methyl groups.
Ethyl 2-bromo-4-cyano-6-methylbenzoate: Similar structure but different positions of the methyl group.
Uniqueness: Ethyl 2-bromo-4-cyano-5-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)8(6-13)5-10(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTSWLDWXUBZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


